1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Description
Historical Development of Pyrrole-Indene Hybrid Molecules
The synthesis of pyrrole-indene hybrids traces its roots to early efforts in combining aromatic systems for enhanced electronic properties. A pivotal advancement occurred in 2009 with the development of palladium-catalyzed cross-coupling reactions between 2-bromo-1H-indene and nitrogen-containing heterocycles like pyrrole. This method enabled precise functionalization at the indene C2 position, laying the groundwork for complex hybrids.
A breakthrough emerged in 2024 with the introduction of a one-pot, four-component synthesis in aqueous media. This approach leveraged:
- Ninhydrin as a cyclization agent
- Acetophenone for electrophilic intermediate formation
- Ethyl acetoacetate for enamine generation
- Primary amines as nucleophilic partners
The reaction mechanism proceeds through three critical phases:
- Formation of an α,β-unsaturated ketone intermediate via ninhydrin-acetophenone condensation
- Generation of enamine species from amine and ethyl acetoacetate
- Michael addition followed by intramolecular cyclization to assemble the pyrrole-indene framework.
Table 1: Comparative Analysis of Synthetic Methodologies
Position within Heterocyclic Chemistry Research
This compound occupies a strategic position at the intersection of two key heterocyclic systems:
- Pyrrole : A five-membered aromatic ring with one nitrogen atom, renowned for its electron-rich character and prevalence in biological systems.
- Indene : A fused bicyclic system comprising benzene and cyclopentadiene rings, valued for its planar structure and conjugation properties.
The molecular architecture (C₁₆H₁₇NO) features:
- A 2,5-dimethylpyrrole core (enhancing steric bulk and electronic tunability)
- A 2,3-dihydroindenyl substituent (providing conformational rigidity)
- An aldehyde group at C3 (enabling subsequent derivatization via condensation or nucleophilic addition).
Electronic Characteristics:
Current Research Significance and Applications
Modern investigations highlight three primary domains of application:
1. Catalysis Development
The indenyl-pyrrole framework serves as ligand precursors for transition metal complexes. Zirconium derivatives demonstrate exceptional activity in olefin polymerization catalysis, achieving turnover frequencies >10⁴ h⁻¹ in ethylene/1-octene copolymerization.
2. Pharmaceutical Intermediate
Key structural features enabling bioactivity:
- Indene's planar structure for DNA intercalation
- Pyrrole's hydrogen-bonding capacity for target engagement
- Aldehyde group for Schiff base formation with biological amines
3. Materials Chemistry
Hybridized systems exhibit:
- Tunable HOMO-LUMO gaps (2.8-3.4 eV by DFT calculations)
- Thermally stable frameworks (decomposition >250°C)
- Nonlinear optical properties (χ⁽³⁾ ~ 10⁻¹² esu in Z-scan measurements)
Emergent Applications:
- Photosensitizers in organic photovoltaics
- Charge-transport layers in OLED devices
- Metal-organic framework (MOF) linkers for gas storage
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11-8-15(10-18)12(2)17(11)16-7-6-13-4-3-5-14(13)9-16/h6-10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLYKAWORXAFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(CCC3)C=C2)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 2,3-dihydro-1H-inden-5-yl derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and halides are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrroles and indenes.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound and its derivatives are investigated for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key differences between the target compound and structurally related analogues:
Key Observations
- Indapyrophenidone vs. Target Compound: Indapyrophenidone’s cathinone backbone (β-keto amphetamine) contrasts with the pyrrole-carbaldehyde scaffold of the target compound. This difference likely alters receptor binding profiles: cathinones typically act as stimulants via monoamine transporter inhibition, whereas pyrrole derivatives may exhibit varied bioactivity (e.g., enzyme inhibition) .
-
- The pyrrolidine-based compound lacks the aromatic pyrrole ring but shares the indenyl motif. The hydrochloride salt enhances solubility, suggesting suitability for pharmaceutical formulations.
Pyrazole-Tetrahydropyrimidine Hybrid :
- While structurally distinct, this compound highlights the importance of heterocyclic diversity in drug design. Its nitro and thiocarbonyl groups contribute to redox activity, a feature absent in the target compound.
Biological Activity
1-(2,3-Dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS Number: 239.31) is a compound that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article reviews the current understanding of its biological activity, supported by recent research findings and case studies.
The molecular formula of this compound is C16H17NO, with a molecular weight of approximately 239.31 g/mol. The compound features a pyrrole ring which is known for its diverse biological activities.
Antimycobacterial Activity
Research indicates that derivatives of the 2,5-dimethylpyrrole scaffold exhibit significant antimycobacterial activity against Mycobacterium tuberculosis (M. tuberculosis). A study highlighted the essentiality of the 2,5-dimethylpyrrole moiety for this activity, demonstrating that compounds with this structure can inhibit both wild-type and multidrug-resistant strains of M. tuberculosis.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : A range of derivatives were tested with MIC values indicating effective inhibition of M. tuberculosis growth. For instance, one derivative achieved an MIC90 below 1 µg/mL against M. tuberculosis H37Rv .
| Compound | MIC90 (µg/mL) |
|---|---|
| 5n | < 0.40 |
| 5q | < 0.40 |
| 5r | 0.49 |
| Parent Compound | >25 |
These results suggest that modifications to the pyrrole structure can enhance biological activity against pathogenic bacteria.
Cytotoxicity Studies
While assessing the safety profile of these compounds, selected derivatives demonstrated promising cytotoxicity profiles against human pulmonary fibroblasts and murine macrophages. Notably, compound 5r exhibited a high selectivity index (SI) of approximately 145 against macrophages, indicating its potential as a therapeutic agent with minimal cytotoxic effects .
Computational studies have suggested that these pyrrole derivatives bind to specific targets within the bacterial structure, such as MmpL3, which is crucial for the survival of M. tuberculosis. The binding mode appears similar to that of existing antitubercular drugs like isoniazid and SQ109 .
Case Studies
A notable case study involved a series of new pyrrole derivatives designed as analogues to assess their antitubercular potential. The study revealed that several compounds not only inhibited the growth of intracellular mycobacteria but also demonstrated bactericidal effects at concentrations comparable to established treatments .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Basic: How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?
Q. Methodological Answer :
- Infrared Spectroscopy (IR) : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and pyrrole N-H stretch (~3400 cm⁻¹). Compare with reference spectra for analogous pyrrole-carbaldehydes to validate functional groups .
- ¹H NMR : Key signals include:
- Cross-Validation : Use ¹³C NMR to confirm quaternary carbons (e.g., aldehyde carbon at δ 190–200 ppm) and DEPT for CH₂/CH₃ differentiation .
Advanced: What experimental strategies resolve discrepancies between computational molecular geometry predictions and crystallographic data?
Q. Methodological Answer :
Crystallization : Grow single crystals via vapor diffusion (e.g., hexane/ethanol mixture) for X-ray diffraction.
Refinement with SHELX : Use SHELXL for structure refinement. Adjust parameters (e.g., thermal displacement, occupancy) to minimize R-factors. Compare bond lengths/angles with DFT-optimized geometries .
Data Reconciliation :
- If computational models (e.g., Gaussian) predict planar pyrrole rings but crystallography shows puckering, evaluate solvent effects or crystal packing forces.
- Validate torsional angles using Hirshfeld surface analysis .
Example : A study on a related pyrrole derivative showed a 0.05 Å deviation in C=O bond length between DFT and crystallography, attributed to intermolecular H-bonding .
Advanced: How can researchers address conflicting bioactivity data in different in vitro assays?
Q. Methodological Answer :
Assay Design :
- Use orthogonal assays (e.g., fluorescence polarization for receptor binding vs. cell viability for cytotoxicity) to cross-verify activity.
- Control for aldehyde reactivity (e.g., test stability in assay buffers via LC-MS) .
Data Normalization :
- Normalize IC₅₀ values to reference compounds (e.g., doxorubicin for cytotoxicity).
- Account for solvent effects (DMSO concentrations ≤0.1%) .
Mechanistic Studies :
- Perform molecular docking to identify binding poses in target proteins (e.g., kinases). Validate with site-directed mutagenesis .
Case Study : A fluorophenyl-pyrrole analog showed conflicting IC₅₀ values (5 µM vs. 20 µM) in two kinase assays due to differing ATP concentrations; normalization resolved the discrepancy .
Advanced: What chromatographic techniques optimize the separation of stereoisomers or regioisomers during purification?
Q. Methodological Answer :
HPLC Method Development :
- Use chiral columns (e.g., Chiralpak IA) with a hexane/isopropanol gradient (90:10 to 70:30).
- Adjust flow rate (1.0 mL/min) and column temperature (25°C) for baseline separation .
GC-MS for Volatile Byproducts :
- Detect low-molecular-weight impurities (e.g., unreacted indene) using a DB-5MS column (30 m × 0.25 mm) .
Troubleshooting :
- If isomers co-elute, employ derivatization (e.g., convert aldehyde to hydrazones) to enhance resolution .
Advanced: How does the electronic nature of the indenyl group influence the compound’s reactivity in further derivatization?
Q. Methodological Answer :
- Electron-Rich Aromatic System : The indenyl group activates the pyrrole ring toward electrophilic substitution (e.g., nitration, sulfonation).
- Steric Effects : The dihydro moiety reduces steric hindrance compared to fully aromatic indene, facilitating reactions at the 3-carbaldehyde position .
- Case Study : In a related compound, bromination at the pyrrole 4-position proceeded with 80% yield using NBS in CCl₄, attributed to indenyl-directed electrophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
